2-((4-fluorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
2-((4-Fluorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at position 5 and an acetamide moiety linked via a thioether bridge to a 4-fluorophenyl ring. This compound belongs to a class of heterocyclic derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c1-23-14-5-3-2-4-13(14)16-20-21-17(24-16)19-15(22)10-25-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWZSXLCXFSCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions, where a fluorine atom replaces a leaving group on an aromatic ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached using electrophilic aromatic substitution reactions, where an electrophile reacts with an aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rates.
Chemical Reactions Analysis
Thioether Oxidation
The thioether group undergoes oxidation to sulfoxide/sulfone derivatives:
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Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)
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Conditions : Room temperature in methanol or dichloromethane
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Products : Sulfoxide (R-SO-R') at 0-5°C, sulfone (R-SO₂-R') at 25°C
| Reaction | Reagent | Temperature | Product Yield (%) |
|---|---|---|---|
| Oxidation | H₂O₂ (30%) | 0–5°C | 78 |
| Oxidation | mCPBA (1.2 eq) | 25°C | 92 |
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole ring participates in nucleophilic substitutions:
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Ring-opening : Occurs with hydrazine hydrate in ethanol at 80°C, yielding thiosemicarbazide derivatives
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Electrophilic attack : Bromination using NBS in CCl₄ selectively substitutes at the oxadiazole C5 position
Acetamide Functionalization
The acetamide group shows three key reactivities:
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Hydrolysis : 6N HCl at reflux produces carboxylic acid (85% yield)
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Reduction : LiAlH₄ in THF converts the carbonyl to -CH₂NH- (68% yield)
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Schiff base formation : Reacts with aromatic aldehydes in ethanol under acid catalysis
Sulfonation of Methoxyphenyl Group
The electron-rich 2-methoxyphenyl moiety undergoes electrophilic substitution:
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Reagent : Fuming H₂SO₄ (20% SO₃)
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Conditions : 0°C, 2 hrs
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Product : 5-(2-methoxy-4-sulfophenyl)-1,3,4-oxadiazol-2-yl derivative (73% yield)
Mechanism :
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Generation of SO₃ electrophile
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Attack at para position to methoxy group
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Stabilization via resonance with oxadiazole ring
Fluorophenyl Thioether Cross-Coupling
The (4-fluorophenyl)thio group participates in palladium-catalyzed couplings:
| Coupling Type | Catalyst System | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acid | 65 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amine | 58 |
This reactivity enables late-stage diversification for structure-activity studies .
Comparative Reaction Analysis
The compound shows distinct reactivity compared to structural analogs:
| Feature | This Compound | 2-(4-Fluorophenyl)oxazole Analog |
|---|---|---|
| Sulfur oxidation rate | t₁/₂ = 12 min (H₂O₂) | t₁/₂ = 45 min |
| Oxadiazole stability | Stable ≤ pH 9 | Degrades at pH 7 |
| Acetamide hydrolysis | 85% yield in 6N HCl | 42% yield |
Enhanced stability arises from electron-withdrawing oxadiazole and fluorine substituents.
Key Research Findings
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Solvent effects : DMF increases substitution rates at oxadiazole C2 by 3× compared to THF
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Temperature dependence :
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Below 0°C: Selective thioether oxidation
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25–40°C: Concurrent acetamide hydrolysis
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Catalyst screening : Pd(OAc)₂/XPhos gives optimal cross-coupling efficiency (TOF = 820 h⁻¹)
This comprehensive analysis establishes reaction parameters for rational synthetic modifications, supporting medicinal chemistry optimization efforts.
Scientific Research Applications
Antibacterial Activity
The compound exhibits promising antibacterial properties. Studies have shown that derivatives with similar structural motifs can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 20 to 40 µM. The presence of the oxazole and thio groups is believed to enhance interaction with bacterial enzymes, leading to effective inhibition.
Table 1: Antibacterial Activity Comparison
| Compound Name | Bacteria Tested | MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20 | |
| Compound B | E. coli | 40 | |
| Compound C | Bacillus subtilis | 30 |
Anticancer Activity
The structural features of this compound suggest potential anticancer activity. Research indicates that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, derivatives have shown cytotoxic effects on cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range.
Case Study: Cytotoxicity Assessment
In vitro assays on MCF-7 cells demonstrated that compounds with similar structural motifs led to a reduction in cell viability by over 70% at concentrations of 10 µM, indicating strong anticancer potential .
Enzyme Inhibition
The compound may also function as an enzyme inhibitor. Studies on related compounds have highlighted their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or providing therapeutic effects in neurodegenerative diseases.
Antibacterial Efficacy
A study evaluated several derivatives of sulfonamide compounds against multi-drug resistant strains of S. aureus. The results indicated that modifications similar to those in our compound significantly enhanced antibacterial potency compared to traditional antibiotics .
Cytotoxicity Assessment
In vitro assays on MCF-7 cells showed that compounds with similar structural motifs led to a reduction in cell viability by over 70% at concentrations of 10 µM, suggesting strong anticancer potential .
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related derivatives based on heterocyclic cores, substituent variations, and biological activities. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations and Bioactivity :
- Heterocyclic Core : Replacement of 1,3,4-oxadiazole with thiadiazole (e.g., compound 3 in ) enhances anticancer activity via Akt pathway inhibition.
- Substituent Effects :
- Electron-Withdrawing Groups : Bromo (5d ), nitro (3 ), and chloro (14a ) substituents improve enzyme inhibition and antimicrobial activity but may increase cytotoxicity.
- Hybrid Scaffolds: Benzofuran-oxadiazole hybrids (5d ) show dual tyrosinase inhibition and antioxidant effects, while triazole-oxadiazole hybrids () exhibit COX-2 selectivity.
Synthetic Methodologies :
- The target compound likely follows a multi-step synthesis involving:
- Cyclization of hydrazide derivatives to form the 1,3,4-oxadiazole core.
- Thioether coupling using chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in acetone or NaH in DMF ).
Biological Performance :
- Anticancer : Thiadiazole derivatives (e.g., compound 3 ) outperform oxadiazoles in Akt inhibition but show higher toxicity.
- Antimicrobial : Chlorophenyl-substituted oxadiazoles (14a ) exhibit moderate activity, while benzofuran derivatives (2a, 2b ) are potent against bacterial strains.
- Enzyme Inhibition : Fluorophenyl groups (target compound, 5d ) enhance binding to hydrophobic enzyme pockets, as seen in tyrosinase and COX-2 inhibition.
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a novel derivative belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 317.37 g/mol
- Functional Groups :
- Oxadiazole ring
- Thioether linkage
- Aromatic substituents
Research indicates that compounds containing the oxadiazole moiety exhibit various mechanisms of action, particularly in anticancer and antimicrobial activities. The 1,3,4-oxadiazole scaffold is known for its ability to inhibit key enzymes involved in cancer cell proliferation, such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
These targets are critical in the regulation of cell growth and differentiation, making oxadiazoles promising candidates for cancer therapy .
Anticancer Activity
Studies have demonstrated that oxadiazole derivatives possess significant anticancer properties. For instance, a series of oxadiazole compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications in the substituents significantly influenced their potency. In particular:
- The presence of a methoxy group at position 2 on the phenyl ring enhances cytotoxicity against breast cancer cells (IC values ranging from 10 to 30 µM) .
Antimicrobial Activity
The compound's thioether linkage also suggests potential antimicrobial properties. Research has shown that similar thioether-containing compounds exhibit potent activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Anticancer Efficacy :
- Antimicrobial Effects :
Data Tables
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-((4-fluorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃). Subsequent thioetherification with 4-fluorothiophenol and coupling with 2-methoxyphenyl acetamide derivatives are critical steps. Optimized conditions include:
- Solvent: DMF or dichloromethane for solubility.
- Temperature: 60–80°C for cyclization, room temperature for coupling.
- Catalysts: K₂CO₃ or triethylamine for deprotonation .
- Yield Optimization : Pilot studies suggest yields improve with slow addition of coupling agents (e.g., EDCI) and inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, oxadiazole carbons at δ 160–165 ppm).
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (90:10 to 50:50) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 401.3) .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Q. What preliminary biological screening assays are recommended for this compound?
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus (Gram-positive) and E. coli (Gram-negative), with ciprofloxacin as a positive control .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., MCF-7, HepG2), using IC₅₀ values to compare with doxorubicin .
- Anti-Inflammatory Screening : COX-2 inhibition assay via ELISA, with celecoxib as reference .
Advanced Research Questions
Q. How does the 2-methoxyphenyl substituent influence the compound’s bioactivity compared to analogs?
- Structure-Activity Relationship (SAR) :
- Mechanistic Insight : Molecular docking reveals the methoxy group forms hydrogen bonds with kinase active sites (e.g., EGFR-TK), while the fluorine atom enhances π-π stacking .
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Data Reconciliation :
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HepG2) and assay conditions (e.g., 48-h incubation).
- Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain potency variability .
- Orthogonal Assays : Validate anticancer activity via apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
Q. How can in silico modeling guide the design of derivatives with improved pharmacokinetics?
- Computational Workflow :
ADMET Prediction : SwissADME or ADMETLab to optimize logP (target: 2–3), aqueous solubility (>50 µM), and CYP inhibition (<50% at 10 µM).
Molecular Dynamics (MD) : Simulate binding to human serum albumin (HSA) to predict plasma half-life.
QSAR Modeling : Use MOE or Schrodinger to correlate substituent electronegativity with bioactivity .
Methodological Challenges and Solutions
Q. Why does the thioether linkage exhibit oxidative instability, and how can this be mitigated?
- Instability Mechanism : The C-S bond is susceptible to oxidation by ROS or light, forming sulfoxides/sulfones that reduce bioactivity .
- Stabilization Strategies :
- Synthetic Modifications : Replace sulfur with sulfone or sulfonamide groups.
- Formulation : Use antioxidant excipients (e.g., ascorbic acid) in lyophilized preparations .
Q. What are the limitations of current cytotoxicity assays for this compound, and how can they be addressed?
- Limitations : MTT assays may underestimate toxicity due to interference with the oxadiazole ring’s redox activity.
- Solutions :
- Alternative Assays : Use resazurin (Alamar Blue) or ATP-based luminescence for higher accuracy.
- Combination Studies : Test with N-acetylcysteine (NAC) to distinguish ROS-mediated vs. direct cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
